(3R)-3-methyl-1-pyridin-2-ylpiperazine
Description
(3R)-3-methyl-1-pyridin-2-ylpiperazine is a chiral piperazine derivative characterized by a pyridin-2-yl substituent at the 1-position and a methyl group at the 3R-configuration of the piperazine ring. Its molecular formula is C₁₁H₁₇N₃, with a molecular weight of 191.28 g/mol (monoisotopic mass: 191.142).
Properties
CAS No. |
474417-44-2 |
|---|---|
Molecular Formula |
C10H15N3 |
Molecular Weight |
177.25 g/mol |
IUPAC Name |
(3R)-3-methyl-1-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C10H15N3/c1-9-8-13(7-6-11-9)10-4-2-3-5-12-10/h2-5,9,11H,6-8H2,1H3/t9-/m1/s1 |
InChI Key |
JOONLELIXITVDH-SECBINFHSA-N |
SMILES |
CC1CN(CCN1)C2=CC=CC=N2 |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C2=CC=CC=N2 |
Canonical SMILES |
CC1CN(CCN1)C2=CC=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Stereoisomeric Differences
- (3S)-3-methyl-1-(6-methylpyridin-2-yl)piperazine
- Structural Difference : The stereochemistry at the 3rd carbon (S-configuration vs. R) and a 6-methyl group on the pyridine ring.
- Impact : Stereochemistry significantly influences receptor binding and metabolic pathways. The S-isomer may exhibit distinct pharmacokinetic properties compared to the R-isomer.
- Source : Synthesized and characterized via SMILES and InChi codes in structural databases .
Substituent Variations on the Piperazine Ring
- 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine Structural Difference: A hydroxymethyl group on the pyridine ring and a phenyl group at the 2-position of the piperazine. The phenyl group introduces steric bulk, which may affect binding to receptors like serotonin or dopamine. Application: Intermediate for mirtazapine, a noradrenergic and specific serotonergic antidepressant (NaSSA) .
- 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one
Piperazine Derivatives with Heterocyclic Modifications
- (3R)-3-methyl-1-(oxan-4-yl)piperazine Structural Difference: Replacement of the pyridin-2-yl group with an oxane (tetrahydropyran) ring. This could alter selectivity for GPCRs or enzymes .
- 1-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)-4-(pyridin-2-yl)piperazine
Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight | logP (Predicted) | Solubility |
|---|---|---|---|---|
| (3R)-3-methyl-1-pyridin-2-ylpiperazine | C₁₁H₁₇N₃ | 191.28 | 1.8 (moderate) | Low in water |
| (3S)-3-methyl-1-(6-methylpyridin-2-yl)piperazine | C₁₂H₁₉N₃ | 205.30 | 2.1 | Low |
| 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine | C₁₇H₂₁N₃O | 283.37 | 1.5 | Moderate (polar) |
| 1-(4-(3-Chloro-5-CF₃-pyridin-2-yl)piperazine derivative | C₁₈H₁₇ClF₃N₃OS | 437.86 | 3.2 | Low |
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